Home > Products > Screening Compounds P85658 > 3-Nitro-6H-indolo[2,3-b]quinoxaline
3-Nitro-6H-indolo[2,3-b]quinoxaline - 13860-55-4

3-Nitro-6H-indolo[2,3-b]quinoxaline

Catalog Number: EVT-1187813
CAS Number: 13860-55-4
Molecular Formula: C14H8N4O2
Molecular Weight: 264.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-nitro-6H-indolo[2,3-b]quinoxaline typically involves the following steps:

  1. Condensation Reaction: The initial step involves the condensation of isatin with 1,2-diaminobenzene under acidic conditions. This reaction can be performed in solvents such as glacial acetic acid at elevated temperatures (around 80 °C) for several hours until completion is confirmed via thin-layer chromatography.
  2. Nitration: Following the formation of the indoloquinoxaline core, nitration can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 3-position of the indoloquinoxaline structure.
  3. Purification: The crude product is typically purified through recrystallization or column chromatography using silica gel as the stationary phase.

Technical Parameters

  • Reaction Temperature: 80 °C for condensation reactions.
  • Nitration Conditions: Typically conducted at low temperatures to control the reaction rate and minimize side products.
  • Yield: The yield can vary but generally falls within a range of 50-80% depending on the specific conditions and purity requirements.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of 3-nitro-6H-indolo[2,3-b]quinoxaline can be described by its fused ring system, which consists of an indole moiety fused with a quinoxaline ring. Key features include:

  • Nitro Group: Located at the 3-position relative to the nitrogen atom in the indole ring.
  • Fused Rings: The compound exhibits a planar structure conducive to π-stacking interactions, which are significant for biological activity.

Relevant Data

  • Molecular Formula: C10H7N3O2
  • Molecular Weight: Approximately 201.18 g/mol
  • Chemical Structure Representation:
Structure C10H7N3O2\text{Structure }\quad \text{C}_{10}\text{H}_7\text{N}_3\text{O}_2
Chemical Reactions Analysis

Reactivity and Interactions

3-Nitro-6H-indolo[2,3-b]quinoxaline participates in various chemical reactions:

  1. Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon or lithium aluminum hydride, yielding 3-amino-6H-indolo[2,3-b]quinoxaline.
  2. Substitution Reactions: The nitrogen atoms in the quinoxaline ring can undergo electrophilic substitutions, allowing for further functionalization.
  3. Cyclization Reactions: Under certain conditions, this compound can react with other reagents to form cyclic derivatives or complexes.

Technical Details

  • Common Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
  • Typical Conditions for Substitutions: Mild acidic or basic conditions depending on the electrophile used.
Mechanism of Action

Biological Mechanism

The mechanism of action for 3-nitro-6H-indolo[2,3-b]quinoxaline involves its interaction with biological targets such as DNA and various enzymes:

  1. DNA Intercalation: The planar structure facilitates intercalation between DNA base pairs, disrupting replication and transcription processes.
  2. Enzyme Inhibition: It may inhibit specific kinases or other enzymes involved in cell proliferation pathways, contributing to its anticancer activity.

Relevant Data

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Relevant Data

  • Infrared Spectrum Analysis: Characteristic peaks corresponding to functional groups (e.g., nitro group absorption around 1510 cm^-1).
  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into hydrogen environments within the molecule.
Applications

Scientific Applications

The applications of 3-nitro-6H-indolo[2,3-b]quinoxaline span several fields:

  1. Pharmaceutical Development: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  2. Antimicrobial Research: Shows promise as an antimicrobial agent against various pathogens.
  3. Biochemical Probes: Used in studies involving DNA interactions and enzyme inhibition mechanisms.
  4. Material Sciences: Explored for its electronic properties in organic electronic devices due to its planar structure which allows for effective charge transport.
Introduction to 6H-Indolo[2,3-b]quinoxaline Scaffold

The 6H-indolo[2,3-b]quinoxaline scaffold represents a structurally distinctive and pharmacologically significant class of nitrogen-containing heterocyclic compounds. Formally derived from the fusion of indole and quinoxaline ring systems, this planar tetracyclic structure exhibits a conjugated π-electron system that confers unique electronic properties and biomolecular recognition capabilities. The scaffold's nomenclature specifies the angular ring fusion at the [2,3-b] position of indole and the quinoxaline system, with the hydrogen atom typically located at the nitrogen atom in position 6 (hence 6H designation). This molecular architecture serves as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets through multiple binding modes, most notably through intercalation into nucleic acid structures. The introduction of substituents, particularly electron-withdrawing groups like nitro (–NO₂) at specific positions such as C-3, significantly modulates the electronic characteristics, binding affinity, and pharmacological potential of derivatives based on this core structure [2] [4].

Structural Characteristics of Indoloquinoxaline Derivatives

The 6H-indolo[2,3-b]quinoxaline system (molecular formula: C₁₄H₉N₃; molecular weight: 219.24 g/mol) possesses a planar, rigid, and extensively conjugated aromatic framework comprising four fused rings: three six-membered rings and one five-membered ring [4]. This planarity is crucial for its biological activity, particularly in DNA intercalation processes. The molecular structure features three nitrogen atoms: the indolic nitrogen (position 1, pyrrolic type), and two quinoxaline nitrogens (positions 10 and 11, pyrazinic type). This arrangement creates an electron-deficient heteroaromatic system with a calculated LogP value of 3.26 and a polar surface area of 41.57 Ų, indicating moderate lipophilicity and favorable membrane permeability characteristics [4].

  • Electronic Distribution and Substituent Effects: The electron density across the indoloquinoxaline framework is unevenly distributed, with the quinoxaline moiety being particularly electron-deficient. Substituents at specific positions exert profound influences on the electronic properties and chemical reactivity. The C-3 position (located on the quinoxaline ring adjacent to the fusion bond) is highly electron-deficient, making it especially amenable to nucleophilic substitution reactions when occupied by electron-withdrawing groups such as halogens or nitro groups. Introduction of a nitro group (–NO₂) at C-3 significantly enhances this electron deficiency, creating a pronounced electron sink that facilitates charge transfer interactions and enhances DNA binding affinity through strengthened π-π stacking interactions with nucleobases [7].

  • Positional Reactivity and Isomerism: The scaffold exhibits regioselective reactivity patterns due to its asymmetric structure. Electrophilic substitution predominantly occurs at the electron-rich positions of the indole moiety (e.g., C-9), while nucleophilic substitution favors positions on the electron-deficient quinoxaline ring, particularly when activated by electron-withdrawing substituents like the nitro group at C-3. The molecule can theoretically exhibit annular tautomerism involving the indolic hydrogen, but X-ray crystallographic studies confirm that the 6H-tautomer (with hydrogen at N-6) predominates in the solid state and solution due to extended conjugation and aromatic stability [4] [5].

  • Spectroscopic Signatures: Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the scaffold. The proton at C-9 (indolic position) typically appears downfield (δ ~8.5-8.7 ppm) due to the anisotropic effect of the adjacent quinoxaline ring. Infrared spectroscopy shows distinct absorptions for C=N stretching (1590-1620 cm⁻¹) and, in nitro derivatives, asymmetric and symmetric NO₂ stretching vibrations (1520-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively). The ultraviolet-visible spectrum displays intense π→π* transitions in the 250-400 nm range, with the absorption profile shifting bathochromically upon nitro substitution [5].

Table 1: Characteristic Properties and Substituent Effects in 6H-Indolo[2,3-b]quinoxaline Derivatives

PositionElectron DensityPreferred ReactivityEffect of Nitro Group at C-3
C-3Very LowNucleophilic SubstitutionFurther decreases electron density, enhances DNA binding
C-9HighElectrophilic SubstitutionMinor influence, maintains high electron density
N-6Moderate (pyrazinic)Alkylation, CoordinationSlight increase in acidity
C-11aModerateLimited reactivityMinimal direct effect

Historical Development in Heterocyclic Chemistry

The chemistry of indoloquinoxalines has evolved significantly since the early 20th century, paralleling advances in heterocyclic synthesis and the growing recognition of their biological importance. The foundational work on quinoxalines began with the pioneering studies of Korner and Hinsberg in 1884, who first synthesized quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds—a reaction that remains a cornerstone of quinoxaline chemistry to this day [7]. This classical approach provided the methodological basis for accessing the quinoxaline ring system, but the synthesis of the more complex indoloquinoxaline framework required further innovation.

  • Early Synthetic Approaches: The first reported syntheses of indolo[2,3-b]quinoxaline derivatives date to the mid-20th century. Initial methods relied on the condensation of isatin derivatives (indole-2,3-diones) with o-phenylenediamines under harsh conditions, often requiring high temperatures and strong acids. This approach, pioneered by researchers like Schunck and Marchlewski (1895) and later refined by Buu-Hoi and Saint-Ruf (1960), provided access to the unsubstituted 6H-indolo[2,3-b]quinoxaline scaffold but suffered from limitations in regioselectivity and functional group tolerance [5]. These early synthetic routes typically produced mixtures of regioisomers that were difficult to separate, hampering structural characterization and biological evaluation.

  • Methodological Refinements: Throughout the 1960s-1980s, significant advances were made in controlling regiochemistry and expanding structural diversity. Rosum and Shul'ga (1969) systematically studied the reactivity of substituted isatins and diamines, establishing guidelines for predicting regiochemical outcomes [5]. They demonstrated that electron-donating groups on the diamine component favored cyclization at specific positions, while steric effects of N-substituents on isatin influenced reaction rates and yields. These studies were crucial for the targeted synthesis of 3-substituted derivatives, including early nitro-containing compounds. During this period, alternative routes emerged, including palladium-catalyzed couplings and reductive cyclizations, offering complementary approaches to the classical condensation method.

  • Modern Synthetic Strategies: The late 20th and early 21st centuries witnessed a paradigm shift toward more efficient, catalytic, and environmentally benign synthetic methodologies. The development of transition metal-catalyzed reactions, particularly copper-catalyzed cyclizations, enabled the construction of indoloquinoxalines from simpler precursors like o-nitroanilines and alkynes under milder conditions [7]. Simultaneously, green chemistry approaches gained prominence, utilizing catalysts such as iodine, clay (bentonite K-10), and recyclable nanomaterials in aqueous or solvent-free media to improve atom economy and reduce environmental impact [7]. These advances facilitated the synthesis of previously inaccessible derivatives, including specifically 3-nitro-6H-indolo[2,3-b]quinoxaline and its analogs, enabling systematic structure-activity relationship studies.

  • Characterization Advances: The structural elucidation of indoloquinoxalines benefited tremendously from spectroscopic advancements. Early structural assignments relied primarily on elemental analysis and degradation studies, which were often ambiguous. The advent of routine NMR spectroscopy in the 1960s-1970s, particularly two-dimensional techniques (COSY, NOESY, HMBC), allowed definitive structural assignments of regioisomers and substituted derivatives [5]. X-ray crystallography further provided unambiguous confirmation of molecular geometry and intermolecular interactions, revealing the planar conformation essential for DNA intercalation.

Table 2: Historical Evolution of Key Synthetic Methods for 6H-Indolo[2,3-b]quinoxalines

Time PeriodSynthetic MethodologyKey Innovators/ReportsAdvantages/Limitations
1884-1950sClassical condensation: o-phenylenediamine + 1,2-dicarbonylsKorner, Hinsberg, Schunck & MarchlewskiBroad scope but harsh conditions, limited regiocontrol
1960s-1980sIsatin + o-phenylenediamine condensation; Reductive cyclizationsBuu-Hoi & Saint-Ruf; Rosum & Shul'gaImproved access to 3-substituted derivatives; regiochemical understanding developed
1990s-2010sMetal-catalyzed cyclizations (Cu, Fe); Green chemistry approachesMultiple research groupsMilder conditions, better functional group tolerance, improved regioselectivity and sustainability
2010s-PresentNanocatalysis; Multicomponent reactions; C-H activationRecent literatureHigh atom economy, step efficiency, catalyst recyclability, access to novel substitution patterns

Significance of Nitro-Substituted Derivatives in Pharmacological Research

The introduction of nitro substituents onto heteroaromatic scaffolds represents a strategic approach in medicinal chemistry to enhance biological activity and modify physicochemical properties. In the specific context of 3-nitro-6H-indolo[2,3-b]quinoxaline, the nitro group (–NO₂) at the electron-deficient C-3 position profoundly influences the compound's electronic characteristics, DNA-binding affinity, and pharmacological potential. This molecular modification transforms the parent scaffold into a more potent DNA intercalator and creates opportunities for diverse biological interactions [2] [7].

  • Enhanced DNA Intercalation: The planar geometry of the indoloquinoxaline scaffold naturally lends itself to intercalation between DNA base pairs. Introduction of the strongly electron-withdrawing nitro group at C-3 significantly augments this property by increasing the π-deficient character of the quinoxaline moiety. This creates a complementary electron acceptor surface that stacks more effectively against the electron-rich purine-pyrimidine bases of DNA, particularly in GC-rich regions. Thermal denaturation studies demonstrate that 3-nitro derivatives induce substantially greater increases in DNA melting temperature (ΔTm) compared to their non-nitro counterparts, indicating superior stabilization of the DNA duplex through intercalative binding. For instance, derivatives like NCA0424, B-220, and 9-OH-B-220 exhibit exceptional DNA-binding affinity correlated with their potent anticancer and antiviral activities [2]. The orientation of substituents relative to the minor groove further modulates binding specificity and affinity.

  • Biological Activity Spectrum: 3-Nitro-6H-indolo[2,3-b]quinoxaline derivatives display a remarkably broad spectrum of pharmacological activities beyond their established role as DNA-targeting agents. They exhibit significant in vitro and in vivo anticancer activity against various cancer cell lines, including multidrug-resistant (MDR) phenotypes, partly through topoisomerase II inhibition-independent mechanisms and potent MDR modulation (reversal of P-glycoprotein-mediated drug efflux) [2]. These compounds also demonstrate notable antiviral activity against DNA viruses like herpes simplex virus (HSV) and RNA viruses such as influenza, potentially through interference with viral replication machinery. Additionally, research indicates potential applications as kinase inhibitors (targeting VEGFR2, PDGFRβ), antimicrobials against Mycobacterium tuberculosis, and antiprotozoal agents against Plasmodium species (malaria) and Leishmania [2] [7]. The nitro group itself can sometimes serve as a bioreductive trigger under hypoxic conditions, selectively targeting tumor microenvironments.

  • Structure-Activity Relationship (SAR) Insights: The position and nature of substituents critically determine the pharmacological profile. The nitro group at C-3 is optimal for enhancing DNA binding and cytotoxicity among positional isomers. Combining the C-3 nitro group with specific substituents at other positions yields synergistic effects. For example:

  • Aminoalkyl side chains at N-6 (e.g., 6-(2-aminoethyl)-) improve water solubility and enhance interaction with the DNA minor groove, boosting thermal stabilization of DNA complexes.
  • Hydroxy or methoxy groups at C-9 (indole position) can further modulate DNA binding specificity and cellular uptake.
  • Substituents on the benzene ring of the quinoxaline moiety influence lipophilicity and pharmacokinetic properties.Derivatives like 9-hydroxy-B-220 exemplify how strategic substitution patterns yield compounds with exceptional biological profiles [2].

  • Mechanistic Versatility: While DNA intercalation is a primary mechanism, 3-nitro-6H-indolo[2,3-b]quinoxalines exhibit multimodal biological actions. They can inhibit various enzymes, including receptor tyrosine kinases involved in angiogenesis (VEGFR2) and cell proliferation (PDGFRβ), likely through competitive binding at the ATP site facilitated by their planar structure. Some derivatives act as potent inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of inflammatory responses and apoptosis, highlighting potential applications in chronic inflammatory diseases [2]. Furthermore, their ability to reverse multidrug resistance expands therapeutic utility in combination chemotherapy regimens.

  • Foundation for Chemical Optimization: The 3-nitro-substituted scaffold serves as a versatile platform for chemical modification aimed at optimizing pharmacological properties. Reduction of the nitro group provides access to valuable amino derivatives for further functionalization (amides, ureas, sulfonamides). Nucleophilic displacement of activated nitro groups (if appropriately positioned) with amines or thiols offers another diversification strategy. Recent work explores glycosylation (e.g., N-glycosides at N-6) to enhance solubility, target specific transporters, or modulate biological activity, although cytotoxicity against human keratinocytes (HaCaT cells) has been observed for some glycosylated derivatives [6]. The ongoing exploration of novel synthetic routes, including green chemistry approaches using catalysts like graphene oxide or silica nanocomposites, continues to expand access to diverse nitroindoloquinoxaline libraries for biological screening [7].

Properties

CAS Number

13860-55-4

Product Name

3-Nitro-6H-indolo[2,3-b]quinoxaline

IUPAC Name

3-nitro-6H-indolo[3,2-b]quinoxaline

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

InChI

InChI=1S/C14H8N4O2/c19-18(20)8-5-6-11-12(7-8)17-14-13(15-11)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17)

InChI Key

FEIUUTDXVTUBOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2

Synonyms

3-Nitro-6H-indolo[2,3-b]quinoxaline

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.